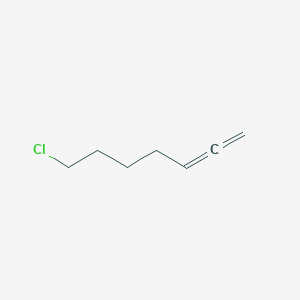
7-Chlorohepta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorohepta-1,2-diene is an organic compound with the molecular formula C7H11Cl . It is a member of the diene family, characterized by the presence of two double bonds. The compound is notable for its unique structure, which includes a chlorine atom attached to the seventh carbon in the hepta-1,2-diene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohepta-1,2-diene typically involves the reaction of 6-chloro-1-hexyne with formaldehyde under specific conditions . This reaction is carried out in the presence of a base, which facilitates the formation of the diene structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Chlorohepta-1,2-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with halogens and hydrogen halides.
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromo derivatives.
Sodium Hydroxide (NaOH): Employed in substitution reactions to replace the chlorine atom with hydroxyl groups.
Major Products
The major products formed from these reactions include various halogenated and hydroxylated derivatives of this compound, depending on the reagents and conditions used.
Scientific Research Applications
7-Chlorohepta-1,2-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are still under research.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Mechanism of Action
The mechanism of action of 7-Chlorohepta-1,2-diene involves its ability to undergo addition and substitution reactions. The molecular targets and pathways include:
Resonance-Stabilized Carbocation Formation: During addition reactions, the compound forms a resonance-stabilized carbocation, which can then react with various nucleophiles.
Electrophilic Attack: The chlorine atom can be replaced through electrophilic substitution, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 7-Iodohepta-1,2-diene
- 7-Chloro-3-methoxyhepta-1,2-diene
- Hepta-5,6-dien-1-ol
Uniqueness
7-Chlorohepta-1,2-diene is unique due to its specific chlorine substitution at the seventh carbon, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar dienes, which may have different substituents or positions of double bonds .
Properties
CAS No. |
65041-86-3 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
InChI |
InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h3H,1,4-7H2 |
InChI Key |
TXFSOWUNGDOGKN-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















